molecular formula C42H44N4O8 B611011 dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate CAS No. 94238-43-4

dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate

Cat. No.: B611011
CAS No.: 94238-43-4
M. Wt: 732.83
InChI Key: SKXAWPBFAMJOGU-SSLAYHCESA-N
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Description

SSN38434, also known as BPD-B-1,4-diene and Benzoporphyrin Ring B 1,4-diene, is a product from the synthesis of verteporfin. BPD-B-1,4-diene may be useful for making porphyrin-related dye, nanoparticles, photosensitizers, and other photodymanic therapeutic (PDT) drugs. SSN38434 has CAS#94238-43-4. For the convenience of scientific communication, It is named as SSN38434 according to Hodoodo Chemical Nomenclature. Synthesis of SSN38434 was reported in J. org. Chem 1986, 51(7):1094-100. Note: SSN38434 was previously name as OZN38434.

Scientific Research Applications

Photodynamic Therapy Applications

Benzoporphyrin derivatives, particularly those involving the B-ring, are extensively studied for their applications in photodynamic therapy (PDT). For instance, studies have focused on formulations using non-ionic surfactant polymers like Pluronics to avoid aggregation issues with B-ring isomers, enhancing drug delivery for clinical uses in PDT (Hioka et al., 2002). Furthermore, benzoporphyrin derivatives have shown promise in various solvents, indicating their potential in diverse clinical applications (Simplicio et al., 2004).

Synthesis and Efficacy Studies

Significant research has been conducted on the synthesis of benzoporphyrin derivatives and their in vivo photodynamic efficacy. These studies have explored efficient approaches to synthesize these compounds and tested their effectiveness in various therapeutic contexts (Pandey et al., 1996).

Spectroscopic Properties Analysis

The electronic structures and spectroscopic properties of benzoporphyrin derivatives have been studied, providing insights into their behavior in different solvents and potential applications in PDT (Tessaro et al., 2013).

Photophysical Studies

Benzoporphyrin derivatives have been subjected to detailed photophysical studies, examining their properties in homogeneous solutions. These investigations contribute to a better understanding of their potential as photosensitizers in therapeutic applications (Aveline et al., 1994).

Characterization and Comparison

The characterization of benzoporphyrin derivatives and their comparison with other photosensitizers have been pivotal in assessing their effectiveness and potential clinical applications (Richter et al., 1989).

Properties

CAS No.

94238-43-4

Molecular Formula

C42H44N4O8

Molecular Weight

732.83

IUPAC Name

dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate

InChI

InChI=1S/C42H44N4O8/c1-10-24-21(2)29-17-30-22(3)25(12-15-37(47)51-6)32(43-30)19-33-26(13-16-38(48)52-7)23(4)31(44-33)18-35-28-14-11-27(40(49)53-8)39(41(50)54-9)42(28,5)36(46-35)20-34(24)45-29/h10,14,17-20,43-44H,1,11-13,15-16H2,2-9H3

InChI Key

SKXAWPBFAMJOGU-SSLAYHCESA-N

SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C5=CCC(=C(C5(C(=N4)C=C6C(=C(C(=N6)C=C1N2)C)C=C)C)C(=O)OC)C(=O)OC)C)CCC(=O)OC)CCC(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPD-B-1,4-diene, Benzoporphyrin Ring B 1,4-diene;  OZN38434;  OZN-38434;  OZN 38434; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate

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